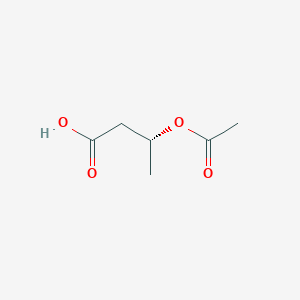![molecular formula C18H17NO3 B14645027 N-{3-[3-(4-Methoxyphenyl)acryloyl]phenyl}acetamide CAS No. 54512-72-0](/img/structure/B14645027.png)
N-{3-[3-(4-Methoxyphenyl)acryloyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[3-(4-Methoxyphenyl)acryloyl]phenyl}acetamide is an organic compound with the molecular formula C18H17NO3 It is a member of the acetamide family and features a methoxyphenyl group attached to an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[3-(4-Methoxyphenyl)acryloyl]phenyl}acetamide typically involves the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate is then reacted with phenylacetamide under acidic conditions to yield the final product. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining purity and yield, would apply.
Chemical Reactions Analysis
Types of Reactions
N-{3-[3-(4-Methoxyphenyl)acryloyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The acrylamide moiety can be reduced to form a saturated amide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Phenol derivatives.
Reduction: Saturated amides.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-{3-[3-(4-Methoxyphenyl)acryloyl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{3-[3-(4-Methoxyphenyl)acryloyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-{3-[3-(4-Methoxyphenyl)acryloyl]phenyl}propanamide: Similar structure but with a propanamide group instead of an acetamide group.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A hybrid compound with a similar acrylamide moiety.
Uniqueness
N-{3-[3-(4-Methoxyphenyl)acryloyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
54512-72-0 |
|---|---|
Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
N-[3-[3-(4-methoxyphenyl)prop-2-enoyl]phenyl]acetamide |
InChI |
InChI=1S/C18H17NO3/c1-13(20)19-16-5-3-4-15(12-16)18(21)11-8-14-6-9-17(22-2)10-7-14/h3-12H,1-2H3,(H,19,20) |
InChI Key |
SUPADZNCNDBIEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)C=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-one](/img/structure/B14644945.png)
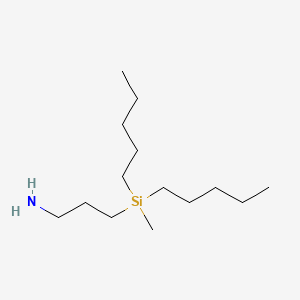
![tert-Butyl[di(furan-2-yl)methyl]phosphanium iodide](/img/structure/B14644960.png)
![Benzenamine, N-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14644965.png)
![1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14644971.png)
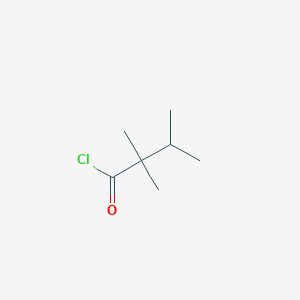
![1,1'-(Butane-1,4-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644985.png)
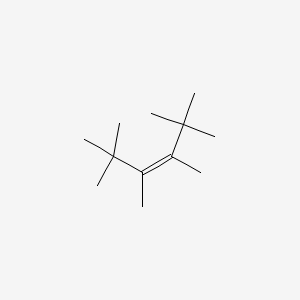
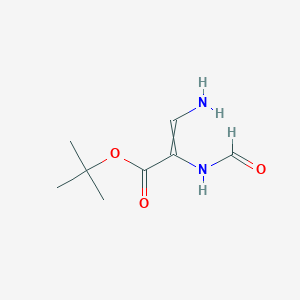
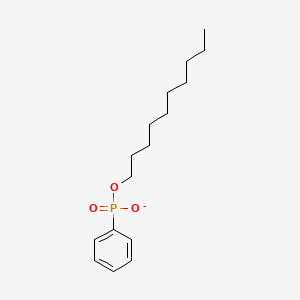
![2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo-](/img/structure/B14645007.png)
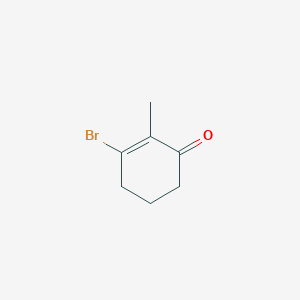
![2-(4-Chlorophenyl)-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole](/img/structure/B14645013.png)
